5-Bromo-4-(3-chloro-2-methoxyphenyl)imidazole-2-carbaldehyde
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Overview
Description
5-Bromo-4-(3-chloro-2-methoxyphenyl)imidazole-2-carbaldehyde is a heterocyclic compound that features both bromine and chlorine substituents on an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(3-chloro-2-methoxyphenyl)imidazole-2-carbaldehyde typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired substitutions occur at the correct positions on the ring .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(3-chloro-2-methoxyphenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups .
Scientific Research Applications
5-Bromo-4-(3-chloro-2-methoxyphenyl)imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(3-chloro-2-methoxyphenyl)imidazole-2-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated imidazoles, such as:
- 5-Bromo-4-(2-chlorophenyl)imidazole-2-carbaldehyde
- 5-Chloro-4-(3-bromophenyl)imidazole-2-carbaldehyde
- 4-(3-Chloro-2-methoxyphenyl)imidazole-2-carbaldehyde
Uniqueness
What sets 5-Bromo-4-(3-chloro-2-methoxyphenyl)imidazole-2-carbaldehyde apart is the specific combination of bromine and chlorine substituents, which can confer unique reactivity and properties. This makes it particularly useful in applications where these specific substituents are advantageous .
Properties
Molecular Formula |
C11H8BrClN2O2 |
---|---|
Molecular Weight |
315.55 g/mol |
IUPAC Name |
5-bromo-4-(3-chloro-2-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrClN2O2/c1-17-10-6(3-2-4-7(10)13)9-11(12)15-8(5-16)14-9/h2-5H,1H3,(H,14,15) |
InChI Key |
HPEBOGHXKUVABJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
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